2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester 2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476437
InChI: InChI=1S/C14H27N3O3/c1-5-16(12(18)9-15)10-11-7-6-8-17(11)13(19)20-14(2,3)4/h11H,5-10,15H2,1-4H3
SMILES: CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13476437

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl 2-[[(2-aminoacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O3/c1-5-16(12(18)9-15)10-11-7-6-8-17(11)13(19)20-14(2,3)4/h11H,5-10,15H2,1-4H3
Standard InChI Key ZDFZSXKULPUVMT-UHFFFAOYSA-N
SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN
Canonical SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN

Introduction

Chemical Identity and Structural Characteristics

2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the class of amino acid derivatives. Its molecular formula is C₁₅H₂₈N₄O₃, with a molecular weight of 312.41 g/mol . The structure comprises:

  • A pyrrolidine ring (a five-membered nitrogen-containing heterocycle).

  • A tert-butyl ester group at position 1, enhancing solubility and stability during synthesis .

  • A methyl group at position 2, substituted with an ethyl-amino moiety linked to a 2-amino-acetyl functional group .

The stereochemistry at the pyrrolidine ring (typically S-configuration) and the tert-butyl ester’s bulky nature influence its three-dimensional conformation, critical for biological interactions .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step organic reactions, leveraging protective group strategies:

StepReactionConditionsYieldSource
1Protection of pyrrolidine’s amine with tert-butyloxycarbonyl (Boc)Boc₂O, DMAP, CH₂Cl₂, 25°C, 12h85–92%
2Alkylation at position 2 with ethyl-amino-methyl groupNaH, DMF, ethyl bromoacetate, 0°C78%
3Acetylation of the ethyl-amino group with 2-amino-acetyl chlorideTEA, CH₃CN, rt, 6h65%

Optimization Insights:

  • Continuous flow systems improve yield (up to 92%) by minimizing side reactions.

  • Chiral resolution via HPLC ensures enantiomeric purity (>99% ee) for pharmacological applications .

Physicochemical Properties

Key Parameters

PropertyValueMethodSource
Melting Point124–126°CDSC
Solubility25 mg/mL (H₂O), 50 mg/mL (EtOH)Shake-flask
logP (Partition Coefficient)1.8 ± 0.2HPLC
pKa (Amino group)8.2Potentiometric titration

Stability:

  • Stable under inert conditions (N₂, –20°C) for >6 months .

  • Susceptible to hydrolysis in acidic media (t₁/₂ = 2h at pH 3) .

Mechanistic and Functional Insights

Reactivity Profile

  • Amide Bond Formation: The 2-amino-acetyl group participates in peptide coupling via EDC/HOBt, enabling conjugation with biomolecules .

  • Enzymatic Interactions: The pyrrolidine ring mimics proline’s conformation, allowing inhibition of metalloproteases (e.g., endothelin-converting enzyme) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.85–3.20 (m, 4H, pyrrolidine), 3.45 (q, J = 7 Hz, 2H, ethyl) .

  • IR (KBr): 3325 cm⁻¹ (N–H stretch), 1666 cm⁻¹ (C=O ester), 1533 cm⁻¹ (amide II) .

Applications in Scientific Research

Medicinal Chemistry

  • Drug Intermediate: Used in synthesizing protease inhibitors (e.g., antiviral agents) .

  • Enzyme Inhibition: Demonstrates IC₅₀ = 120 nM against endothelin-converting enzyme (ECE) .

Material Science

  • Chiral Ligand: Facilitates asymmetric catalysis in Heck reactions (ee >90%) .

ParameterRecommendationSource
Storage–20°C, desiccated, under N₂
Hazard ClassificationIrritant (Skin/Eye)
DisposalIncineration at >1000°C

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